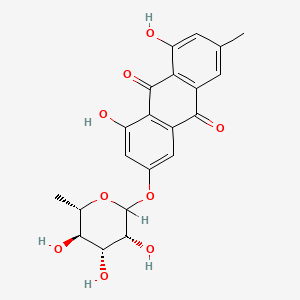

Cascarin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,8-dihydroxy-3-methyl-6-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-7-3-10-14(12(22)4-7)18(26)15-11(17(10)25)5-9(6-13(15)23)30-21-20(28)19(27)16(24)8(2)29-21/h3-6,8,16,19-24,27-28H,1-2H3/t8-,16-,19+,20+,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTVUKLWJFJOHO-NXTHJCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031905 | |

| Record name | Frangulin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69686-05-1, 60529-33-1 | |

| Record name | 3-[(6-Deoxy-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69686-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Frangulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060529331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frangulin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069686051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frangulin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(6-deoxy-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60529-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Casticin: A Technical Guide on its Chemical Structure, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casticin (B192668), a polymethoxyflavone, is a natural compound that has garnered significant interest within the scientific community for its diverse pharmacological properties.[1] Isolated from various plants, most notably from the fruits and leaves of Vitex species such as Vitex agnus-castus, Vitex trifolia, and Vitex rotundifolia, as well as Artemisia annua, casticin has demonstrated a range of biological activities, including potent anti-inflammatory, anticancer, and immunomodulatory effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure of casticin, its physicochemical properties, and detailed insights into its mechanisms of action, with a focus on its impact on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Physicochemical Properties

Casticin, also known as Vitexicarpin, is chemically defined as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxy-4H-1-benzopyran-4-one. Its structure is characterized by a flavonoid backbone with four methoxy (B1213986) groups and two hydroxy groups, which contribute to its biological activity.

Chemical Structure:

Physicochemical and Spectroscopic Data

The structural elucidation and characterization of casticin have been established through various spectroscopic methods. The key physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₈O₈ | [3] |

| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxy-4H-1-benzopyran-4-one | [3] |

| Synonyms | Vitexicarpin, Quercetagetin 3,6,7,4'-tetramethyl ether | [3] |

| CAS Number | 479-91-4 | [3] |

| Molecular Weight | 374.34 g/mol | [3][4] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 186-187 °C | [2] |

| Solubility | Soluble in DMSO (10 mg/mL), DMF (20 mg/mL), and ethanol (B145695) (5 mg/mL). Sparingly soluble in aqueous buffers. | [5][6] |

| UV-Vis (λmax) | 210, 258, 350 nm | [6] |

| ¹H and ¹³C NMR | Data available and used for structural confirmation. | [7][8][9] |

| Mass Spectrometry | Used for molecular weight determination and fragmentation analysis. | [3][7] |

Biological Activities and Quantitative Data

Casticin exhibits a broad spectrum of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied. The following table summarizes key quantitative data from various in vitro studies.

| Biological Activity | Cell Line/Model | IC₅₀ / Effect | Reference |

| Anticancer | K562 (Leukemia) | 5.95 µM | |

| HL-60 (Leukemia) | 4.82 µM | ||

| Kasumi-1 (Leukemia) | 15.56 µM | ||

| KB (Oral Carcinoma) | 0.23 µM | [10] | |

| MCF-7 (Breast Cancer) | 8.5 µM | [11] | |

| SNU16 (Gastric Cancer) | 6.8 µM | [11] | |

| RPMI 8226 (Myeloma) | 6.0 µM | [11] | |

| DLD-1 (Colorectal Cancer) | 5 µM | [12] | |

| Anti-inflammatory | LPS-induced macrophages | Inhibition of TNF-α, IL-6, and IL-1β | [13][14] |

| Cigarette smoke-induced lung inflammation (murine model) | Significant reduction of inflammatory cells and cytokines in BALF at 1, 2, and 10 mg/kg | [15] | |

| fMLP-stimulated neutrophils | Significant suppression of chemotaxis | [2] | |

| Immunomodulatory | PHA-stimulated T-cells (PMBC) | Potent suppressive effect | [2] |

Mechanisms of Action: Signaling Pathways

Casticin exerts its biological effects by modulating multiple intracellular signaling pathways that are critical in the pathogenesis of cancer and inflammatory diseases.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Casticin has been shown to inhibit this pathway at multiple levels. It decreases the phosphorylation of both Akt and mTOR, leading to the downstream inhibition of proteins involved in cell survival and proliferation.[11][16] This inhibition of the PI3K/Akt/mTOR cascade is a key mechanism underlying casticin's ability to induce apoptosis and cell cycle arrest in cancer cells.[11]

TGF-β/Smad Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. In the context of liver fibrosis, TGF-β is a key mediator of hepatic stellate cell (HSC) activation. Casticin has been demonstrated to attenuate liver fibrosis by blocking the TGF-β/Smad signaling pathway.[17] It inhibits the phosphorylation of Smad2/3, which are key downstream mediators of TGF-β signaling, thereby preventing their nuclear translocation and the subsequent transcription of pro-fibrotic genes.[17]

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Casticin has been identified as an inhibitor of STAT3 activation. It can suppress both constitutive and interleukin-6 (IL-6)-induced STAT3 phosphorylation at Tyrosine 705, which is a critical step for its dimerization, nuclear translocation, and DNA binding activity. By inhibiting STAT3, casticin downregulates the expression of various STAT3 target genes involved in oncogenesis.

Experimental Protocols

Isolation and Purification of Casticin from Vitex agnus-castus

The following is a generalized protocol for the isolation and purification of casticin, based on high-performance liquid chromatography (HPLC) methods described in the literature.

Protocol:

-

Extraction: Pulverized dried fruits of Vitex agnus-castus are extracted with methanol. This can be performed using methods such as turbo extraction for efficiency. The extraction is typically repeated to maximize the yield.

-

Filtration and Concentration: The methanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to obtain a crude extract.

-

Chromatographic Separation: The crude extract is subjected to chromatographic separation. A common method is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of methanol and an aqueous solution of a weak acid, such as 0.5% phosphoric acid. The gradient is programmed to gradually increase the proportion of methanol to elute compounds with increasing hydrophobicity.

-

Detection: The eluate is monitored using a UV detector, typically at wavelengths around 254 nm or 350 nm, where flavonoids exhibit strong absorbance.

-

-

Fraction Collection and Analysis: Fractions corresponding to the peak of casticin are collected. The purity of the isolated casticin is then confirmed using analytical HPLC, and its identity is verified by spectroscopic methods such as NMR and mass spectrometry.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of casticin (typically in a serum-free or low-serum medium to avoid interference). Include appropriate controls (vehicle control, untreated cells).

-

Incubation: Incubate the cells with casticin for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage of the vehicle-treated control, and the IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis of Protein Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated (activated) forms of signaling proteins.

Protocol:

-

Cell Lysis: After treating cells with casticin for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal protein loading.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to normalize the levels of the phosphorylated protein to the total amount of the protein. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading across all lanes.

Conclusion

Casticin is a promising natural flavonoid with a well-defined chemical structure and significant potential for therapeutic applications, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate key signaling pathways such as PI3K/Akt/mTOR, TGF-β/Smad, and STAT3 provides a molecular basis for its observed biological activities. The detailed protocols provided in this guide for its isolation, purification, and biological evaluation are intended to facilitate further research into this compelling natural product. Continued investigation into the pharmacological properties and mechanisms of action of casticin is warranted to fully elucidate its therapeutic potential and to pave the way for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. journal.waocp.org [journal.waocp.org]

- 3. Casticin | C19H18O8 | CID 5315263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cyrusbio.com.tw [cyrusbio.com.tw]

- 7. tandfonline.com [tandfonline.com]

- 8. CASTICIN(479-91-4) 1H NMR [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e-century.us [e-century.us]

- 14. researchgate.net [researchgate.net]

- 15. Casticin, an active compound isolated from Vitex Fructus, ameliorates the cigarette smoke-induced acute lung inflammatory response in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Casticin attenuates liver fibrosis and hepatic stellate cell activation by blocking TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Casticin: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casticin (B192668), a polymethoxylated flavonol, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of casticin, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Casticin

Casticin is predominantly found in plants of the Vitex and Artemisia genera. The concentration of casticin can vary significantly depending on the plant species, the specific part of the plant, and geographical location.

Table 1: Principal Natural Sources of Casticin

| Plant Species | Family | Plant Part(s) | Reported Casticin Content (%) |

| Vitex agnus-castus | Lamiaceae | Fruits, Aerial parts, Seeds | 0.03 - 1.18 (in fruits)[1] |

| Vitex trifolia | Lamiaceae | Leaves, Fruits | ~0.01 (in leaves)[1] |

| Vitex negundo | Lamiaceae | Leaves | Not specified |

| Vitex rotundifolia | Lamiaceae | Fruits | Not specified |

| Artemisia annua | Asteraceae | Leaves, Aerial parts | Not specified |

| Psiada trinervia | Asteraceae | Not specified | Not specified |

| Daphne genkwa | Thymelaeaceae | Not specified | Not specified |

| Pluchea quitoc | Asteraceae | Not specified | Not specified |

Extraction Methodologies

The extraction of casticin from its natural sources is a critical step in its isolation and purification for research and potential therapeutic applications. Various methods have been employed, each with its own advantages in terms of efficiency, solvent consumption, and time.

Solvent Extraction

Conventional solvent extraction remains a widely used method for obtaining casticin. The choice of solvent is crucial and is typically based on the polarity of casticin.

Experimental Protocol: Methanolic Extraction from Vitex agnus-castus Fruits [2]

-

Sample Preparation: Pulverize 1 gram of dried Vitex agnus-castus fruits.

-

Extraction:

-

Perform turbo extraction at 19,000 rpm with 40 mL of 100% methanol (B129727) for 2 minutes.

-

Filter the supernatant into a 250 mL round-bottom flask.

-

Repeat the extraction process on the residue.

-

-

Solvent Evaporation: Combine the filtered supernatants and evaporate to dryness under reduced pressure.

-

Reconstitution: Dissolve the dried extract in a small volume of methanol for further analysis or purification.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, thereby improving extraction efficiency and reducing extraction time.

Experimental Protocol: Ultrasound-Assisted Extraction of Flavonoids from Viticis Fructus [3]

-

Optimal Conditions:

-

Solvent: 60% ethanol (B145695) solution

-

Material-to-Liquid Ratio: 1:25 (g/mL)

-

pH: 4

-

Enzyme Addition: 1.5%

-

Enzymatic Hydrolysis Time: 30 minutes at 40°C

-

Ultrasonic Time: 50 minutes

-

-

Procedure:

-

Combine the powdered plant material with the 60% ethanol solution at the specified ratio.

-

Adjust the pH to 4 and add the enzyme.

-

Incubate for 30 minutes at 40°C for enzymatic hydrolysis.

-

Subject the mixture to ultrasonic irradiation for 50 minutes.

-

Filter the extract for further processing.

-

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and plant matrix, leading to rapid cell lysis and release of target compounds. This method significantly reduces extraction time and solvent consumption.

Experimental Protocol: Microwave-Assisted Extraction from Artemisia annua [4][5]

-

Sample Preparation: Use 100 mg of dried, powdered Artemisia annua leaves (25 mesh particle size).

-

Optimal Conditions:

-

Solvent: Acetone

-

Microwave Power: 160 W

-

Extraction Time: 120 seconds

-

-

Procedure:

-

Place the plant material and solvent in a suitable microwave extraction vessel.

-

Apply microwave irradiation under the optimized conditions.

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

Table 2: Comparison of Casticin Extraction Methods

| Extraction Method | Plant Material | Solvent | Key Parameters | Yield/Efficiency | Reference |

| Solvent Extraction | Vitex agnus-castus fruits | 100% Methanol | Turbo extraction at 19,000 rpm for 2 min (2x) | 0.025% to 0.212% casticin in drug samples | [2][6][7][8] |

| Ultrasound-Assisted Enzyme Extraction | Viticis Fructus | 60% Ethanol | 50 min sonication, 40°C | Higher total flavonoid yield than traditional methods | [3] |

| Microwave-Assisted Extraction | Artemisia annua leaves | Acetone | 160 W, 120 seconds | High extraction rate (92.1% for artemisinin, casticin co-extracted) | [4][5] |

| Tea Infusion | Artemisia annua | Water | Boiling for 5 min | Poor recovery of casticin (~1.8%) | [5][9] |

Purification Techniques

Following extraction, the crude extract containing casticin requires further purification to isolate the compound in a high-purity form.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products.

Experimental Protocol: HSCCC Purification of Casticin from Artemisia annua Extract [10]

-

Initial Cleanup: Subject the crude extract to a preliminary cleanup on a silica (B1680970) gel column.

-

Solvent System: Utilize a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 7:10:7:10 (v/v/v/v).

-

HSCCC Separation:

-

Inject the partially purified sample (e.g., 226.4 mg containing 16.5% casticin) into the HSCCC instrument.

-

-

Outcome: This method can yield casticin with over 99% purity and a recovery rate of 96.2%.

Signaling Pathways Modulated by Casticin

Casticin exerts its biological effects by modulating several key intracellular signaling pathways, which are often dysregulated in various diseases, including cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Casticin has been shown to inhibit this pathway in various cancer cells.

Casticin inhibits the phosphorylation of PI3K and Akt, leading to the inactivation of this pro-survival pathway.[8][11][12][13][14][15][16] This inhibition can suppress cancer cell proliferation and induce apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune response, inflammation, and cell survival. Casticin has been demonstrated to suppress the activation of the NF-κB pathway.

By inhibiting IκBα kinase (IKK), casticin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[11] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and angiogenesis. Casticin has been identified as an inhibitor of STAT3 activation.

Casticin inhibits both constitutive and interleukin-6-induced STAT3 phosphorylation, thereby preventing its dimerization, nuclear translocation, and transcriptional activity.[15][17][18][19] This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.

FOXO3a/FoxM1 Signaling Pathway

The Forkhead box O3 (FOXO3a) and Forkhead box M1 (FoxM1) transcription factors are critical regulators of the cell cycle and apoptosis, with FOXO3a generally acting as a tumor suppressor and FoxM1 as an oncogene. Casticin has been shown to modulate this pathway to induce apoptosis in cancer cells.

Casticin promotes the dephosphorylation of FOXO3a, leading to its activation.[1][6][7][20][21] Activated FOXO3a then transcriptionally represses FoxM1, a key regulator of cell cycle progression and proliferation. The net effect is the induction of apoptosis and inhibition of cancer cell growth.

Conclusion

Casticin is a promising natural compound with a well-defined phytochemical profile and significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources and detailed various extraction and purification methodologies. Furthermore, the elucidation of its mechanisms of action through the modulation of key signaling pathways, including PI3K/Akt, NF-κB, STAT3, and FOXO3a/FoxM1, provides a solid foundation for future research and development. The continued investigation of casticin's pharmacological properties and the optimization of its production are warranted to fully explore its potential as a therapeutic agent.

References

- 1. Casticin induces ovarian cancer cell apoptosis by repressing FoxM1 through the activation of FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Casticin induces breast cancer cell apoptosis by inhibiting the expression of forkhead box protein M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The flavonoids casticin and artemetin are poorly extracted and are unstable in an Artemisia annua tea infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journal.waocp.org [journal.waocp.org]

- 12. Frontiers | Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches [frontiersin.org]

- 13. Casticin inhibits breast cancer cell migration and invasion by down-regulation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Casticin: A natural flavonoid with promising pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Casticin inhibits growth and enhances ionizing radiation-induced apoptosis through the suppression of STAT3 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Casticin induces apoptosis and cytoprotective autophagy while inhibiting stemness involving Akt/mTOR and JAK2/STAT3 pathways in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Casticin induces ovarian cancer cell apoptosis by repressing FoxM1 through the activation of FOXO3a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Casticin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casticin (B192668), a polymethoxyflavone found in various plants of the Vitex genus, has emerged as a compound of significant interest in pharmacological research.[1][2] Possessing a wide array of therapeutic properties, casticin has been investigated for its anti-inflammatory, anticancer, and neuroprotective effects.[3] This technical guide provides a comprehensive overview of the biological activities of casticin, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental insights.

Anticancer Activity

Casticin exhibits potent antineoplastic activity against a broad spectrum of cancers, including but not limited to breast, colon, leukemia, and lung cancer.[4][5] Its anticancer effects are multifaceted, primarily executed through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][6]

Induction of Apoptosis

Casticin triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[7] This is characterized by an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria into the cytosol, and subsequent activation of the caspase cascade, including caspase-3, -8, and -9.[4][8]

In some cancer cell lines, such as human hepatocellular carcinoma, casticin has been shown to upregulate the expression of death receptor 5 (DR5), further amplifying the apoptotic signal.[9]

Cell Cycle Arrest

Casticin can halt the proliferation of cancer cells by inducing cell cycle arrest, most notably at the G2/M phase.[9][10][11] This is often accompanied by the modulation of key cell cycle regulatory proteins. For instance, in acute myeloid leukemia cells, casticin treatment leads to a significant increase in the G2/M phase population.[11]

Inhibition of Metastasis

The spread of cancer cells to distant organs is a major cause of mortality. Casticin has been shown to suppress the invasion and migration of cancer cells. This is achieved, in part, by downregulating the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix.[4][5]

Key Signaling Pathways in Anticancer Activity

Casticin's anticancer effects are orchestrated through its modulation of several critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Casticin has been demonstrated to inhibit the phosphorylation of Akt and mTOR, thereby suppressing this pro-survival signaling cascade.[6][12][13] In some cancers, this inhibition is mediated by the upregulation of miR-338-3p, which targets RUNX2, a downstream effector of the PI3K/Akt pathway.[6][13]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer. Casticin can inhibit the activation of NF-κB, leading to the downregulation of its target genes involved in cell proliferation and survival.[9][14]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling route for cell proliferation and survival. Casticin has been shown to block the p38 MAPK pathway in leukemia cells.[4]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in many cancers, promoting cell proliferation and survival. Casticin has been identified as an inhibitor of this pathway.[6][14]

-

FOXO3a/FoxM1 Pathway: This pathway is involved in the regulation of cell cycle progression and apoptosis. Casticin has been shown to modulate this pathway in hepatocellular carcinoma.[4][14]

Signaling Pathway of Casticin in Cancer Cells

References

- 1. jcimjournal.com [jcimjournal.com]

- 2. Casticin from Vitex species: a short review on its anticancer and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Casticin protected against neuronal injury and inhibited the TLR4/NF-κB pathway after middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of the Potential Antineoplastic Effects of Casticin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches [frontiersin.org]

- 7. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journal.waocp.org [journal.waocp.org]

- 10. mdpi.com [mdpi.com]

- 11. ashpublications.org [ashpublications.org]

- 12. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. miR-338-3p Plays a Significant Role in Casticin-Induced Suppression of Acute Myeloid Leukemia via Targeting PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

The Pharmacological Profile of Casticin: A Technical Guide for Researchers

For Immediate Release

[SHANGHAI, CN – December 16, 2025] – Casticin, a polymethoxyflavone naturally occurring in various medicinal plants, notably from the Vitex species, has emerged as a compound of significant interest in pharmacological research.[1] Extensive in vitro and in vivo studies have elucidated its potent anti-cancer, anti-inflammatory, and neuroprotective properties, positioning it as a promising candidate for further drug development. This technical guide provides a comprehensive overview of the core pharmacological properties of Casticin, with a focus on its mechanisms of action, quantitative data, and detailed experimental methodologies to support ongoing and future research endeavors.

Anti-Cancer Properties

Casticin exhibits robust anti-neoplastic activity across a spectrum of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3]

Induction of Apoptosis

Casticin triggers programmed cell death in cancer cells primarily through the mitochondrial-dependent (intrinsic) and death receptor-mediated (extrinsic) pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential.[4] This is followed by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, altering the Bax/Bcl-2 ratio to favor apoptosis.[4][5] Subsequently, cytochrome c is released from the mitochondria into the cytoplasm, activating a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and apoptotic cell death.[4][5][6] Casticin has also been shown to upregulate the expression of Death Receptor 5 (DR5), potentiating TRAIL-induced apoptosis in colon cancer cells.

Cell Cycle Arrest

Casticin effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, most notably the G2/M and G0/G1 phases.[3] In human oral cancer cells, Casticin induces G2/M phase arrest by promoting the expression of p53 and p21 and inhibiting Cdc25c, CDK-1, and Cyclins A and B. In gallbladder cancer cells, it induces G0/G1 arrest by upregulating p27 and downregulating Cyclin D1/CDK4.[3]

Inhibition of Metastasis

The anti-metastatic potential of Casticin is attributed to its ability to inhibit cancer cell invasion and migration. It has been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in metastasis, by downregulating mesenchymal markers like N-cadherin and Twist1, while upregulating the epithelial marker E-cadherin.[7]

Table 1: Cytotoxic Activity of Casticin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer | 8.5 | [5] |

| SNU16 | Gastric Cancer | 7.0 | [5] |

| RPMI 8226 | Myeloma | 6.0 | [5] |

| TSGH-8301 | Bladder Cancer | Not specified, effective at 48h | [2] |

| HeLa, CasKi, SiHa | Cervical Cancer | Not specified, induces apoptosis | [2][4] |

| Colo 205 | Colon Cancer | Effective at 40 µM (G2/M arrest) | [2] |

| TE-11, ECA-109 | Esophageal Cancer | Not specified, reduces Bcl-2 | [4] |

| NOZ, SGC996 | Gallbladder Cancer | 2.0 | [2] |

| SKOV3 | Ovarian Cancer | 2.18 | [8] |

Anti-Inflammatory Properties

Casticin demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators.[9] A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[2] By preventing the phosphorylation and subsequent degradation of IκBα, Casticin blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of inflammatory target genes.[2] In a murine model of acute lung inflammation, Casticin significantly inhibited the infiltration of inflammatory cells and reduced the levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid.[7]

Neuroprotective Properties

The neuroprotective effects of Casticin have been demonstrated in models of ischemic stroke. It has been shown to reduce cerebral infarction volume and improve neurological function.[10] The underlying mechanism involves the inhibition of the TLR4/NF-κB signaling pathway, leading to a decrease in the production of inflammatory cytokines such as TNF-α, TGF-β, and IL-6 in the brain tissue.[10] Casticin also directly protects neurons from insults and indirectly promotes neuronal differentiation and survival by inducing astrocytes to secrete neuroprotective factors.[11]

Signaling Pathways Modulated by Casticin

Casticin exerts its diverse pharmacological effects by modulating several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

Casticin is a known inhibitor of the PI3K/Akt signaling pathway, which is frequently overactivated in cancer and plays a crucial role in cell proliferation, survival, and invasion.[2][4] Casticin treatment leads to a decrease in the phosphorylation of Akt and its downstream effector mTOR, thereby inhibiting this pro-survival pathway.[1][12]

NF-κB Signaling Pathway

Casticin suppresses the NF-κB pathway, a key regulator of inflammation and cell survival. It inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in inflammation and apoptosis resistance.[2]

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is involved in Casticin-induced apoptosis. Casticin treatment leads to the generation of ROS, which in turn activates the apoptosis signal-regulating kinase 1 (ASK1). Activated ASK1 then phosphorylates and activates JNK, leading to the upregulation of pro-apoptotic proteins and ultimately, cell death.[4][13]

STAT3 Signaling Pathway

Casticin has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a critical role in tumor cell proliferation, survival, and angiogenesis. Casticin represses both constitutive and interleukin-6-induced STAT3 phosphorylation, leading to the downregulation of STAT3 target genes.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Casticin for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

-

Cell Treatment: Treat cells with Casticin at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with Casticin, then harvest and wash with PBS.

-

Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

-

Protein Extraction: Lyse Casticin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 2: Key Primary Antibodies for Western Blot Analysis

| Target Protein | Pathway/Process | Recommended Dilution | Vendor (Example) | Catalog # (Example) |

| p-Akt (Ser473) | PI3K/Akt | 1:1000 | Cell Signaling Technology | 4060 |

| Akt | PI3K/Akt | 1:1000 | Cell Signaling Technology | 4691 |

| p-mTOR (Ser2448) | PI3K/Akt | 1:1000 | Cell Signaling Technology | 5536 |

| mTOR | PI3K/Akt | 1:1000 | Cell Signaling Technology | 2983 |

| p-NF-κB p65 | NF-κB | 1:1000 | Cell Signaling Technology | 3033 |

| NF-κB p65 | NF-κB | 1:1000 | Cell Signaling Technology | 8242 |

| p-JNK | JNK | 1:1000 | Cell Signaling Technology | 9255 |

| JNK | JNK | 1:1000 | Cell Signaling Technology | 9252 |

| p-STAT3 (Tyr705) | STAT3 | 1:1000 | Cell Signaling Technology | 9145 |

| STAT3 | STAT3 | 1:1000 | Cell Signaling Technology | 9139 |

| Bax | Apoptosis | 1:1000 | Cell Signaling Technology | 2772 |

| Bcl-2 | Apoptosis | 1:1000 | Cell Signaling Technology | 3498 |

| Cleaved Caspase-3 | Apoptosis | 1:1000 | Cell Signaling Technology | 9664 |

| Cyclin D1 | Cell Cycle | 1:1000 | Cell Signaling Technology | 2978 |

| p27 Kip1 | Cell Cycle | 1:1000 | Cell Signaling Technology | 3686 |

| E-cadherin | EMT | 1:1000 | Cell Signaling Technology | 3195 |

| N-cadherin | EMT | 1:1000 | Cell Signaling Technology | 13116 |

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 × 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups. Administer Casticin (e.g., via intraperitoneal injection) at specified doses and schedules.

-

Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and perform further analysis such as immunohistochemistry or Western blotting on tumor tissues.

Conclusion

Casticin is a multi-targeting natural compound with a well-documented portfolio of anti-cancer, anti-inflammatory, and neuroprotective activities. Its ability to modulate key signaling pathways such as PI3K/Akt, NF-κB, JNK, and STAT3 underscores its therapeutic potential. The data and protocols presented in this guide are intended to facilitate further research into the pharmacological properties of Casticin and accelerate its translation from preclinical discovery to potential clinical applications. Continued investigation into its bioavailability, safety profile, and efficacy in more complex disease models is warranted.

References

- 1. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casticin Inhibits Osteoclastogenesis via NF-κB/BCL-2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of the Potential Antineoplastic Effects of Casticin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Casticin inhibits esophageal cancer cell proliferation and promotes apoptosis by regulating mitochondrial apoptotic and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Casticin inhibits growth and enhances ionizing radiation-induced apoptosis through the suppression of STAT3 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Casticin inhibits the epithelial-mesenchymal transition in ovarian carcinoma via the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Casticin inhibits breast cancer cell migration and invasion by down-regulation of PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Casticin inhibits breast cancer cell migration and invasion by down-regulation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Cycle Phase Determination Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Casticin: A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casticin (B192668), a polymethoxyflavone found in various Vitex species, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. The progression of casticin from a promising candidate in preclinical research to a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability profile of casticin, offering critical data and methodologies for researchers and drug development professionals. This document summarizes quantitative solubility data, outlines detailed experimental protocols for solubility and stability assessment, and visualizes key cellular signaling pathways influenced by casticin.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Casticin is a lipophilic molecule, exhibiting poor solubility in aqueous solutions but good solubility in several organic solvents.

Quantitative Solubility Data

The following table summarizes the reported solubility of casticin in various solvents.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ~10 - 100 | ~26.7 - 267.1 | [1][2] |

| Dimethylformamide (DMF) | ~20 | ~53.4 | [1] |

| Ethanol | ~5 | ~13.4 | [1] |

| 1:5 DMF:PBS (pH 7.2) | ~1 | ~2.7 | [1] |

Note: The molecular weight of casticin is 374.34 g/mol .

Experimental Protocol: Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of casticin in a specific solvent.

Materials:

-

Casticin (crystalline solid, ≥98% purity)

-

Solvent of choice (e.g., DMSO, ethanol, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of casticin to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Periodically check to ensure excess solid remains.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of casticin of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated stability-indicating HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of casticin in the supernatant by interpolating its peak area from the calibration curve.

-

Data Analysis: The solubility is expressed as the concentration of casticin in the saturated solution (e.g., in mg/mL or µg/mL).

Experimental Workflow: Solubility Assessment

Stability Profile

Understanding the stability of casticin under various environmental conditions is crucial for its handling, storage, and the development of stable pharmaceutical formulations.

General Stability and Storage

-

Solid State: As a crystalline solid, casticin is stable for at least four years when stored at -20°C.[1]

-

In Solution: Stock solutions of casticin in organic solvents like DMSO should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[2] Aqueous solutions are not recommended for storage for more than one day.[1]

pH-Dependent and Temperature-Dependent Stability (Qualitative)

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of casticin under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

Casticin

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Methanol or other suitable organic solvent

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of casticin in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize the solution with NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the solution with HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Expose a solid sample of casticin and a solution of casticin to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven for a defined period.

-

Photodegradation: Expose a solid sample and a solution of casticin to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the stressed samples, along with an unstressed control, using a developed and validated stability-indicating HPLC-PDA or HPLC-MS method.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples with the unstressed control to identify degradation products.

-

Determine the percentage of degradation of casticin.

-

Assess the peak purity of the casticin peak to ensure no co-eluting degradation products.

-

Experimental Workflow: Forced Degradation Study

Signaling Pathways

Casticin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.

TGF-β/Smad Signaling Pathway

Casticin has been reported to inhibit the TGF-β/Smad signaling pathway, which plays a crucial role in fibrosis. Casticin can suppress the activation of hepatic stellate cells by inhibiting the phosphorylation of Smad2/3, downstream effectors of the TGF-β receptor.[4]

STAT3 Signaling Pathway

Casticin has also been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in signaling pathways that regulate cell growth, proliferation, and apoptosis.[5] By suppressing both constitutive and IL-6-induced STAT3 phosphorylation, casticin can induce apoptosis in various tumor cells.[1][5]

References

- 1. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

Discovery and history of Casuarinin

An In-depth Technical Guide to Casuarinin (B1208647) for Researchers, Scientists, and Drug Development Professionals

Introduction

Casuarinin is a C-glycosidic ellagitannin, a class of hydrolyzable tannins characterized by a glucose core with multiple ester-linked gallic acid units that are oxidatively coupled.[1] First isolated from Casuarina stricta, it has since been identified in various other plant species.[2][3] Casuarinin has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial effects.[4][5][6] This technical guide provides a comprehensive overview of the discovery, chemical properties, biosynthesis, biological activities, and experimental protocols related to casuarinin, with a focus on its underlying mechanisms of action.

Discovery and History

Casuarinin was first isolated and its structure elucidated in 1983 by Okuda, Yoshida, Ashida, and Yazaki from the leaves of Casuarina stricta.[2][3][7] In the same study, other ellagitannins such as casuarictin (B1680760), strictinin, casuariin, and stachyurin (B1207473) were also identified.[3] Subsequent research has led to the identification of casuarinin in other plant species, including the pericarp of pomegranates (Punica granatum), Stachyurus species, Alnus sieboldiana, and Plinia cauliflora.[2][6]

Chemical Properties

Casuarinin is a complex polyphenolic compound with an open-chain glucose core.[1] It is a structural isomer of casuarictin.[1][2] The key chemical properties of casuarinin are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C41H28O26 | [2][4][8] |

| Molar Mass | 936.64 g/mol | [2] |

| Exact Mass | 936.0869 | [8] |

| Appearance | Pale yellow amorphous powder | [7] |

| Purity | Min. 95% | [4] |

| CAS Number | 79786-01-9 | [2][8] |

Biosynthesis

The biosynthesis of casuarinin, like other ellagitannins, begins with 1,2,3,4,6-pentagalloyl-glucose.[2][9] This precursor undergoes oxidative dehydrogenation to form tellimagrandin II and subsequently casuarictin.[2][9] Following the conversion of casuarictin to pedunculagin, the pyranose ring of the glucose molecule opens.[2] This ring-opening step leads to the formation of a family of related compounds, including casuarinin, casuariin, castalagin, and vescalagin.[2]

Caption: Biosynthetic pathway of Casuarinin.

Biological Activities and Mechanisms of Action

Casuarinin exhibits a wide range of pharmacological activities, which are detailed below.

Anti-inflammatory Activity

Casuarinin has demonstrated significant anti-inflammatory properties. It has been shown to bind to TNF-α induced receptors on basophilic leukemia and carcinoma cell lines, leading to a reduction in the production of pro-inflammatory cytokines.[4] Additionally, it may exert its anti-inflammatory effects by inhibiting the release of histamine (B1213489) from mast cells.[4]

Caption: Anti-inflammatory mechanism of Casuarinin.

Anti-cancer Activity

Casuarinin has been reported to have an apoptotic effect on tumor cells.[4] One study found that casuarinin from the bark of Terminalia arjuna induces apoptosis and cell cycle arrest in human breast adenocarcinoma MCF-7 cells.[8]

Antioxidant Activity

Casuarinin has shown strong antioxidant activity in various assays, including 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) assays, as well as the oxygen radical absorbance capacity (ORAC) assay.[5] It has also been shown to protect cultured Madin-Darby canine kidney (MDCK) cells from hydrogen peroxide-induced oxidative stress and DNA damage.[8]

Skeletal Muscle Satellite Cell Activation

A study on Lemon Myrtle (Backhousia citriodora) extract identified casuarinin as the active compound responsible for the activation of skeletal muscle satellite cells (SCs).[1][10] This activation was associated with the upregulation of interleukin-6 (IL-6) mRNA expression, which is crucial for SC activation and proliferation.[1][10] The overall structure of casuarinin was found to be critical for this activity.[1]

Caption: Casuarinin-induced skeletal muscle satellite cell activation.

Other Activities

-

Carbonic Anhydrase Inhibition: Casuarinin is a highly active inhibitor of carbonic anhydrase.[2][8]

-

Anti-Candida Activity: A bioactivity-guided study on Plinia cauliflora leaves identified casuarinin as the major component with antifungal activity against Candida species.[6]

-

Anti-acne Activity: Casuarinin has demonstrated strong inhibitory activities in DPPH scavenging and nitric oxide (NO) production assays, as well as anti-inflammatory and anti-acne activities through western blotting (NLRP3, IL-1β, and 5α-reductase).[5]

Experimental Protocols

Extraction and Isolation

A common method for the isolation of casuarinin involves the following steps:

-

Extraction: The plant material (e.g., leaves) is extracted with a solvent such as 50% acetone (B3395972) or methanol (B129727).[5][7]

-

Fractionation: The crude extract is then partitioned. For instance, an ethyl acetate (B1210297) soluble fraction can be obtained.[7]

-

Chromatography: The active fraction is subjected to chromatographic separation.

-

Droplet Counter-Current Chromatography (DCCC): This technique was used in the initial isolation of casuarinin.[7]

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column can be used with a gradient elution of methanol and water (acidified with trifluoroacetic acid) to purify casuarinin.[6]

-

Column Chromatography: A multi-step column chromatography approach using Diaion HP-20 and Toyopearl HW-40C has also been described.[10]

-

Structural Elucidation

The structure of casuarinin has been determined using a combination of spectroscopic techniques:

-

Ultraviolet (UV) Spectroscopy [6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR techniques are employed for detailed structural assignment.[6][7]

-

Mass Spectrometry (MS) [6]

Total Synthesis

The total synthesis of casuarinin has been achieved, which is significant for enabling future structure-activity relationship studies.[11] A key step in the synthesis involves the stereoselective construction of the C-glycosidic bond using a benzyl (B1604629) oxime group that opens the glucopyranose ring and serves as a scaffold.[11]

Caption: General workflow for the isolation and analysis of Casuarinin.

Conclusion

Casuarinin is a multifaceted natural product with a complex chemical structure and a broad spectrum of biological activities. Its potential applications in the pharmaceutical and nutraceutical industries are vast, ranging from anti-inflammatory and anti-cancer therapies to agents that promote muscle health. The successful total synthesis of casuarinin opens up new avenues for the development of novel analogs with enhanced therapeutic properties. Further research into its mechanisms of action and clinical efficacy is warranted to fully exploit its potential.

References

- 1. Lemon Myrtle (Backhousia citriodora) Extract and Its Active Compound, Casuarinin, Activate Skeletal Muscle Satellite Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casuarinin - Wikipedia [en.wikipedia.org]

- 3. Tannis of Casuarina and Stachyurus species. Part 1. Structures of pendunculagin, casuarictin, strictinin, casuarinin, casuariin, and stachyurin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Casuarinin | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Candida Targets and Cytotoxicity of Casuarinin Isolated from Plinia cauliflora Leaves in a Bioactivity-Guided Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. medkoo.com [medkoo.com]

- 9. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 10. mdpi.com [mdpi.com]

- 11. Total Synthesis of Casuarinin - PubMed [pubmed.ncbi.nlm.nih.gov]

Casuarinin: A Technical Guide on its Ethnobotanical Roles and Pharmacological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarinin (B1208647), a C-glycosidic ellagitannin, is a significant bioactive polyphenol found in various medicinal plants, including those from the Casuarina, Terminalia, and Plinia genera. Historically, extracts from these plants have been integral to traditional medicine systems, such as Ayurveda, for treating ailments like diarrhea, dysentery, and various skin conditions. Modern pharmacological research has begun to validate these traditional uses, revealing casuarinin's potent anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of casuarinin, focusing on its mechanisms of action, quantitative biological data, and the experimental protocols used for its study. It aims to serve as a resource for researchers exploring the therapeutic potential of this promising natural compound.

Introduction and Traditional Use

Casuarinin (C₄₁H₂₈O₂₆) is a hydrolyzable tannin characterized by an open-chain glucose core linked to two hexahydroxydiphenoyl (HHDP) groups and one galloyl group.[1] One of the HHDP groups forms a C-glycosidic bond with the glucose moiety, a structural feature that contributes to its stability and biological activity.[2]

Traditionally, plants rich in casuarinin have been used for centuries. In Ayurvedic and other folk traditions, particularly along the coastal regions of the Indian subcontinent, decoctions of the inner bark of Casuarina equisetifolia were used to relieve diarrhea and dysentery.[3] These astringent properties are attributed to the ability of tannins like casuarinin to precipitate proteins in the gut lining.[3] Other traditional applications include the treatment of skin afflictions, inflammation, ulcers, and coughs.

Pharmacological Properties and Quantitative Data

Casuarinin exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic development.[4] The following sections summarize its key pharmacological effects, supported by available quantitative data.

Anticancer Activity

Casuarinin has demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell lines. It has been shown to inhibit the proliferation of human breast adenocarcinoma (MCF-7) cells.[5] While specific IC50 values for pure casuarinin against many cancer cell lines are not widely reported in the literature, studies on extracts containing this compound highlight its potential.

Table 1: Anticancer and Cytotoxic Effects of Casuarinin and Related Extracts

| Compound/Extract | Cell Line | Activity Type | Result | Citation |

| Casuarinin | MCF-7 (Breast Adenocarcinoma) | Antiproliferative | Inhibited proliferation, induced G0/G1 cell cycle arrest and apoptosis | [5] |

| Casuarinin | Fibroblast cells | Cytotoxicity | CC50 > 116 µg/mL | [3] |

| P. cauliflora 70% Ethanolic Extract | Candida spp. | Antifungal | MIC: 625 µg/mL | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of casuarinin are well-documented and are primarily mediated through the inhibition of key inflammatory pathways. It effectively suppresses the production of pro-inflammatory cytokines and chemokines induced by agents like Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharide (LPS).[6][7]

Table 2: Anti-inflammatory Activity Data

| Compound/Extract | Assay | Result | Citation |

| Casuarinin | TNF-α-induced ICAM-1 and pro-inflammatory cytokine expression in HaCaT cells | Significant inhibition | [6] |

| Casuarinin | TNF-α/IFN-γ-induced TARC/CCL17 and MDC/CCL22 production in HaCaT cells | Significant suppression | [7] |

Antioxidant Activity

As a polyphenol, casuarinin is a potent antioxidant. Its mechanism involves scavenging free radicals and activating endogenous antioxidant defense systems.[4]

Table 3: Antioxidant Activity Data

| Compound/Extract | Assay | Result | Citation |

| Tannin derivative (related to Casuarinin) | DPPH Radical Scavenging | 89.08% scavenging rate at 0.25 mg/mL | |

| P. cauliflora 70% Ethanolic Extract | DPPH Radical Scavenging | 94.8% scavenging capacity | [3] |

| C. junghuhniana Methanol Root Extract | DPPH Radical Scavenging | IC50: 52.74 ± 0.65 µg/mL | [7] |

Antimicrobial Activity

Casuarinin and its source extracts have shown inhibitory effects against a range of pathogens, including fungi and bacteria. Its activity is particularly noted against various Candida species.

Table 4: Antimicrobial Activity of Casuarinin

| Organism | Activity Type | Result (MIC in µg/mL) | Citation |

| Candida krusei | Antifungal | 36.25 | [3] |

| Candida tropicalis | Antifungal | 72.5 | [3] |

| Candida albicans (ATCC) | Antifungal | 290 | [3] |

| Candida albicans (SC5314) | Antifungal | 580 | [3] |

| Candida parapsilosis | Antifungal | 580 | [3] |

| Staphylococcus aureus | Antibacterial | Efficient inhibition at 0.5 mM (~468 µg/mL) |

Mechanisms of Action & Signaling Pathways

Casuarinin exerts its pharmacological effects by modulating several critical cellular signaling pathways.

Inhibition of the NF-κB Pathway (Anti-inflammatory)

A primary mechanism for casuarinin's anti-inflammatory effect is the blockade of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Casuarinin inhibits the activation of NF-κB, thereby preventing the expression of inflammatory mediators like ICAM-1 and various cytokines.[6][7]

Induction of Apoptosis via Fas/FasL Pathway (Anticancer)

In cancer cells, casuarinin can induce apoptosis through the Fas/Fas Ligand (FasL) pathway. The binding of FasL to the Fas receptor (Fas) on the cell surface triggers receptor trimerization. This recruits the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Activated caspase-8 then initiates a downstream caspase cascade, activating executioner caspases like caspase-3, which ultimately leads to programmed cell death.[5]

Activation of the Keap1/Nrf2 Pathway (Antioxidant)

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which facilitates its degradation. Oxidative stress or the presence of activators like casuarinin can cause Keap1 to release Nrf2. The freed Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and others that bolster the cell's antioxidant capacity.

Experimental Protocols

The study of casuarinin involves specialized protocols for its extraction from natural sources and for evaluating its biological activity.

Bioactivity-Guided Isolation of Casuarinin

This protocol outlines a general workflow for isolating casuarinin from plant material, guided by biological assays.

-

Extraction:

-

Air-dry and powder the plant material (e.g., leaves, bark).

-

Perform an exhaustive extraction using a polar solvent, such as 70% ethanol, via maceration or Soxhlet extraction.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol).

-

Test each fraction for the desired biological activity (e.g., antifungal, anti-inflammatory). The n-butanolic fraction is often found to be highly active for polar compounds like casuarinin.[3]

-

-

Chromatographic Purification:

-

Subject the most active fraction (e.g., n-butanolic fraction) to further purification.

-

Method 1: Droplet Counter-Current Chromatography (DCCC): An effective technique for separating polar compounds from a complex mixture.[1]

-

Method 2: High-Speed Counter-Current Chromatography (HSCCC): This can be used to yield further subfractions.

-

Method 3: High-Performance Liquid Chromatography (HPLC): Use a semi-preparative reverse-phase (RP-18) column with a gradient elution system (e.g., methanol/water) to isolate pure casuarinin from the most active subfraction.[3]

-

-

Structural Elucidation:

-

Confirm the identity and purity of the isolated compound as casuarinin using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1D and 2D) and Mass Spectrometry (MS).[3]

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

-

Cell Culture:

-

Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed the RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of casuarinin (or test compound) for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Data Analysis:

-